2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid
Description
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid is a synthetic organic compound with the molecular formula C11H10F3NO4. It is characterized by the presence of an acetamido group and a trifluoromethoxy-substituted phenyl ring.
Properties
IUPAC Name |
2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-6(16)15-9(10(17)18)7-4-2-3-5-8(7)19-11(12,13)14/h2-5,9H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGWCVYDRDNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)aniline and acetic anhydride.
Acetylation: The 2-(trifluoromethoxy)aniline undergoes acetylation using acetic anhydride in the presence of a catalyst, such as pyridine, to form N-acetyl-2-(trifluoromethoxy)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid in treating parasitic infections. For instance, research on aryl acetamide derivatives has demonstrated their efficacy against Cryptosporidium, a parasite responsible for cryptosporidiosis. The structure-activity relationship (SAR) studies indicated that modifications, including the introduction of electron-withdrawing groups like trifluoromethoxy, enhance potency and selectivity against the parasite .
Inhibition of Glutaminase
Another significant application is the inhibition of kidney-type glutaminase (GLS), an enzyme implicated in cancer metabolism. Compounds derived from phenylacetic acid derivatives have shown promising results as allosteric inhibitors of GLS, suggesting that 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid could serve as a scaffold for developing potent GLS inhibitors . The presence of the trifluoromethoxy group may contribute to the binding affinity and specificity required for effective inhibition.
Anti-inflammatory Properties
Compounds with similar structures have been explored for their anti-inflammatory effects. The presence of the acetamido group can enhance anti-inflammatory activity while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that such compounds can selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for reducing inflammation without significantly affecting COX-1, thus reducing gastrointestinal side effects .
Case Study 1: Cryptosporidiosis Treatment
A study synthesized various aryl acetamide derivatives to evaluate their efficacy against Cryptosporidium. The most potent compound exhibited an EC50 value significantly lower than existing treatments, demonstrating the potential of modifying the aryl tail with electron-withdrawing groups like trifluoromethoxy . This case illustrates how structural modifications can lead to enhanced biological activity.
Case Study 2: Cancer Metabolism
Research on GLS inhibitors highlighted that derivatives of phenylacetic acid, including those with trifluoromethoxy substitutions, showed improved potency in inhibiting GLS activity. These findings suggest that further exploration into the SAR of these compounds could yield effective cancer therapeutics .
Data Tables
Mechanism of Action
The mechanism of action of 2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the trifluoromethoxy-substituted phenyl ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-Acetamido-2-(trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and activity.
Uniqueness
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This uniqueness contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its acetamido and trifluoromethoxy groups, which may influence its biological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid is C11H10F3N1O3. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid exhibit significant antitumor properties. For instance, studies on related acetamides have shown efficacy against various cancer cell lines, including colon and lung carcinomas. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .
In a notable study, a series of acetamides were tested for cytotoxicity against human tumor cell lines using the MTT assay, revealing that these compounds could inhibit cell proliferation effectively at micromolar concentrations .
Antibacterial Activity
Phenylacetic acid derivatives have been reported to possess antibacterial properties. For example, phenylacetic acid has demonstrated activity against Agrobacterium tumefaciens, affecting cell membrane integrity and inhibiting protein synthesis. This suggests that 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid may also exhibit similar antibacterial effects due to structural similarities .
The biological activity of 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid can be attributed to several mechanisms:
- Cell Membrane Disruption : Like other phenylacetic acid derivatives, it may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Protein Synthesis : By interfering with ribosomal function or directly affecting proteins involved in translation, this compound could inhibit bacterial growth.
- Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on 4-ureido derivatives showed promising antitumor activity against colon carcinoma cells (HT29), indicating that modifications to the phenyl ring can enhance efficacy .
- The use of phenylacetic acid as a biocontrol agent against Sclerotinia sclerotiorum demonstrated significant antifungal activity, suggesting that structural modifications could yield compounds with broad-spectrum antimicrobial properties .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions involving trifluoromethoxy-substituted phenylacetic acid precursors. Key steps include:
- Amidation : Reacting 2-[2-(trifluoromethoxy)phenyl]acetic acid (CAS 220239-67-8, MW 220.15 g/mol) with acetamide derivatives under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.
- Catalyst Screening : Test palladium or copper catalysts for regioselective amidation, as seen in analogous trifluoromethoxy-substituted systems .
- Yield Improvement : Monitor reaction progress via LC-MS and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by area normalization) .
- Spectroscopic Analysis :
- NMR : Confirm the acetamido group (δ 2.0 ppm for CH3 in H NMR) and trifluoromethoxy substituent (δ 120-125 ppm in F NMR) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and amide bands (N-H at ~3300 cm) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of 2-acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid in enzymatic or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electronic effects of the trifluoromethoxy group on the compound’s acidity (pKa prediction) and binding affinity. The CF3O group’s electron-withdrawing nature lowers the pKa of the acetic acid moiety (~2.5–3.0) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamido group and active-site residues .
Q. How can contradictory spectral data (e.g., unexpected C NMR shifts) be resolved for this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled acetamido or trifluoromethoxy groups to assign ambiguous peaks .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-fluoro-5-(trifluoromethoxy)phenylacetic acid, CAS MFCD04115892) to identify substituent-induced shifts .
Q. What experimental designs are critical for studying the compound’s stability under physiological or catalytic conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to varying pH (1–10), temperatures (25–60°C), and oxidizing agents (H2O2) to identify degradation pathways .
- LC-MS/MS : Detect degradation products (e.g., hydrolysis of the acetamido group to acetic acid derivatives) and quantify kinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
